3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, showcasing the potential of bromo-substituted pyrrolidine derivatives in the creation of complex organic molecules with potential applications in materials science and drug design (Sarbu et al., 2019).
- A study on the redox properties of pyrrolidine derivatives containing a sterically hindered phenol fragment suggests these compounds can serve as potent antioxidants, useful in various chemical processes and possibly in pharmacology for developing novel antioxidant agents (Osipova et al., 2011).
Pharmacological Potential
- Pyrrolidine derivatives have been evaluated for antimicrobial activity, showing that specific bromo-substituted compounds possess significant activity against a range of bacterial strains, indicating their potential in antibiotic drug development (Bogdanowicz et al., 2013).
Advanced Material Applications
- Pyrrolidine nitroxides, especially those with bulky alkyl substituents, have demonstrated high resistance to bioreduction, suggesting their utility in the development of stable radical markers or probes for biochemical and medical research applications (Taratayko et al., 2022).
Methodological Innovations in Organic Synthesis
- The asymmetric synthesis of enantiomerically pure pyrrolidine derivatives with potential antithrombin activity showcases the utility of bromo-substituted pyrrolidines in the synthesis of biologically active molecules, with implications for developing new therapeutic agents (Ayan et al., 2013).
Safety and Hazards
This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be inhaled, swallowed, or come into contact with skin or eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
3-(2-bromo-4-tert-butylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMYPLJJUXXOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride | |
CAS RN |
1219967-74-4 | |
Record name | Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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